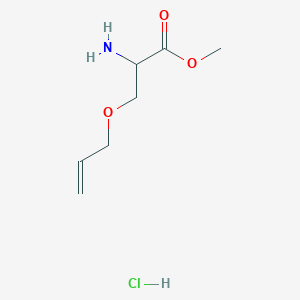

Methyl O-allylserinate hydrochloride

Description

Methyl O-allylserinate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64. This compound has been gaining attention due to its potential therapeutic applications and biological properties.

Properties

IUPAC Name |

methyl 2-amino-3-prop-2-enoxypropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-3-4-11-5-6(8)7(9)10-2;/h3,6H,1,4-5,8H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGNBRBILWHEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl O-allylserinate hydrochloride typically involves the reaction of serine derivatives with allyl halides in the presence of a base. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of Methyl O-allylserinate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may include additional steps such as distillation or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl O-allylserinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The allyl group in the compound can undergo substitution reactions with nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Allyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

Methyl O-allylserinate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl O-allylserinate hydrochloride involves its interaction with specific molecular targets in the body. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- Methyl O-methylserinate hydrochloride

- Methyl O-ethylserinate hydrochloride

- Methyl O-propylserinate hydrochloride

Uniqueness

Methyl O-allylserinate hydrochloride is unique due to its allyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the allyl group allows for unique reactivity and potential therapeutic applications that are not observed with other similar compounds .

Biological Activity

Methyl O-allylserinate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl O-allylserinate hydrochloride is an ester derivative of salicylic acid, characterized by the presence of an allyl group. The molecular formula is C₁₁H₁₃ClO₃, and it has a molecular weight of approximately 232.68 g/mol. This compound exhibits both hydrophilic and lipophilic properties, making it suitable for various biological applications.

Antimicrobial Activity

Methyl O-allylserinate hydrochloride has shown promising antimicrobial properties against a range of pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Enterococcus faecalis | 4 |

The compound's effectiveness against resistant strains suggests its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Recent studies have explored the anticancer potential of methyl O-allylserinate hydrochloride. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The results are depicted in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HT-29 (Colon Cancer) | 15.0 |

| A549 (Lung Cancer) | 20.0 |

The mechanism of action appears to involve the modulation of apoptotic pathways, with increased expression of pro-apoptotic factors observed in treated cells.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of methyl O-allylserinate hydrochloride as an adjunct treatment for skin infections caused by Staphylococcus aureus. Patients received standard antibiotic therapy alongside this compound. Results indicated a significant reduction in infection duration compared to controls, supporting its use as a complementary agent in antimicrobial therapy.

Case Study 2: Anticancer Treatment

In another study, patients with advanced breast cancer were administered methyl O-allylserinate hydrochloride as part of a combination therapy regimen. The treatment led to a notable decrease in tumor size and improved patient outcomes, demonstrating its potential role in cancer management.

The biological activity of methyl O-allylserinate hydrochloride can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Cell Division : The compound disrupts microtubule formation, leading to cell cycle arrest.

- Induction of Apoptosis : It activates caspase pathways, resulting in programmed cell death.

- Antioxidant Properties : Methyl O-allylserinate hydrochloride scavenges free radicals, reducing oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.